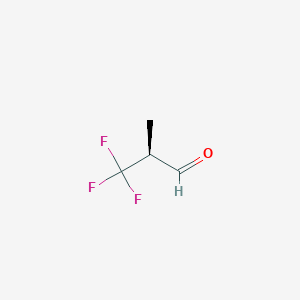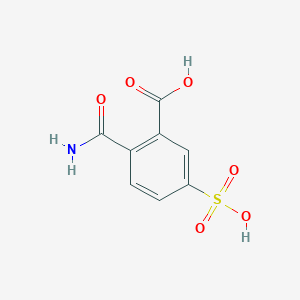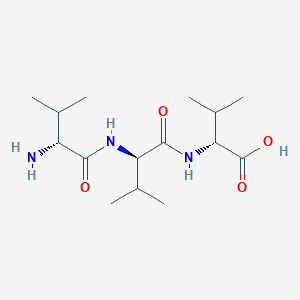![molecular formula C30H46O2 B14256968 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol CAS No. 208995-96-4](/img/structure/B14256968.png)
4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C30H46O It is a biphenyl derivative where one of the phenyl rings is substituted with an octadecyloxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol typically involves the etherification of 4-hydroxybiphenyl with octadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the biphenyl structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl]-4-one or 4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl] or other reduced derivatives.
Substitution: Products depend on the substituent introduced, such as 4’-(Octadecyloxy)[1,1’-biphenyl]-4-chloride.
Aplicaciones Científicas De Investigación
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and surfactants.
Mecanismo De Acción
The mechanism of action of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the octadecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4’-(Octadecyloxy)[1,1’-biphenyl]-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it particularly interesting for studies involving lipid membranes and surfactant behavior.
Propiedades
Número CAS |
208995-96-4 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
4-(4-octadecoxyphenyl)phenol |
InChI |
InChI=1S/C30H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-30-24-20-28(21-25-30)27-18-22-29(31)23-19-27/h18-25,31H,2-17,26H2,1H3 |
Clave InChI |
CNWVQFXDSFASPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


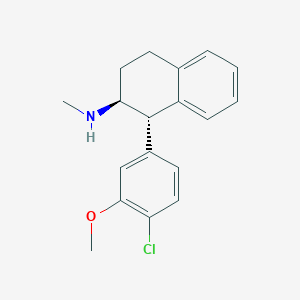
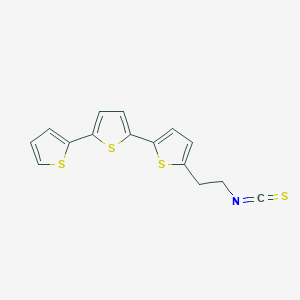
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
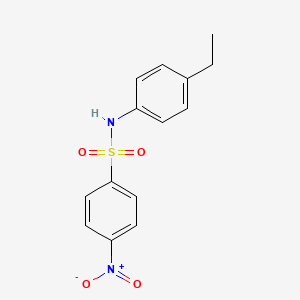
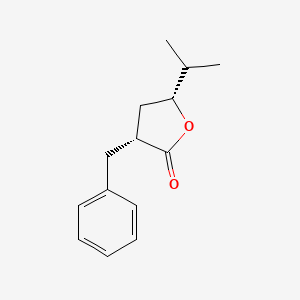
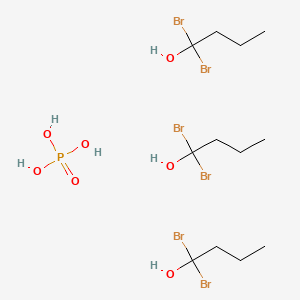

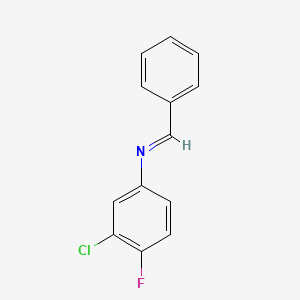
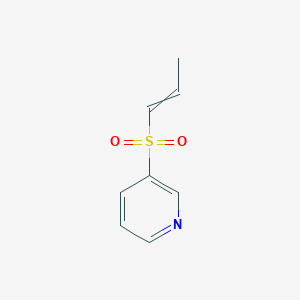
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
